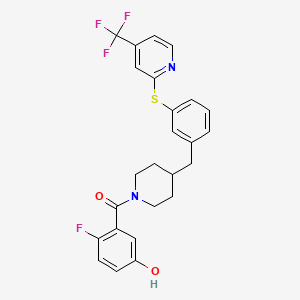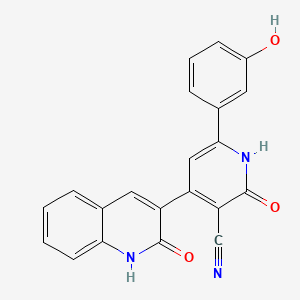
NAMPT activator-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NAMPT activator-8 is a small-molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the nicotinamide adenine dinucleotide (NAD) salvage pathway. This pathway is essential for maintaining cellular NAD levels, which are vital for various cellular processes, including energy production, DNA repair, and cell signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NAMPT activator-8 involves multiple steps, including the condensation of nicotinamide with phosphoribosyl pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN). This is followed by the production of NAD via nicotinamide mononucleotide adenylyl-transferase (NMNAT) . The optimization of the synthetic route involves the use of specific reagents and conditions to enhance the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to ensure the purity and potency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: NAMPT activator-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its activity and stability .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include nicotinamide, phosphoribosyl pyrophosphate, and various catalysts to facilitate the reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed: The major products formed from the reactions involving this compound include nicotinamide mononucleotide and nicotinamide adenine dinucleotide, which are crucial for the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
NAMPT activator-8 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used to study the NAD salvage pathway and its role in cellular metabolism . In biology, it is used to investigate the effects of NAD levels on various cellular processes . In medicine, this compound has shown potential in the treatment of neurodegenerative diseases and conditions associated with NAD level decline . In industry, it is used in the development of NAD-boosting agents for various applications .
Wirkmechanismus
NAMPT activator-8 exerts its effects by binding to the active site of nicotinamide phosphoribosyltransferase, enhancing its activity and increasing the production of nicotinamide mononucleotide and nicotinamide adenine dinucleotide . This leads to increased intracellular levels of NAD, which in turn supports various cellular processes, including energy production, DNA repair, and cell signaling .
Vergleich Mit ähnlichen Verbindungen
NAMPT activator-8 is unique in its ability to enhance the activity of nicotinamide phosphoribosyltransferase and increase NAD levels. Similar compounds include SBI-797812 and DS68702229, which also activate NAMPT but differ in their chemical structures and mechanisms of action . This compound stands out due to its potent neuroprotective effects and minimal toxicity .
Eigenschaften
Molekularformel |
C22H15ClN6O |
|---|---|
Molekulargewicht |
414.8 g/mol |
IUPAC-Name |
4-[[2-(2H-benzotriazol-5-ylmethyl)-3-oxo-1H-isoindol-1-yl]methyl]-5-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C22H15ClN6O/c23-18-11-25-10-14(9-24)17(18)8-21-15-3-1-2-4-16(15)22(30)29(21)12-13-5-6-19-20(7-13)27-28-26-19/h1-7,10-11,21H,8,12H2,(H,26,27,28) |
InChI-Schlüssel |
AZIMVARPTPITAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CC3=CC4=NNN=C4C=C3)CC5=C(C=NC=C5C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



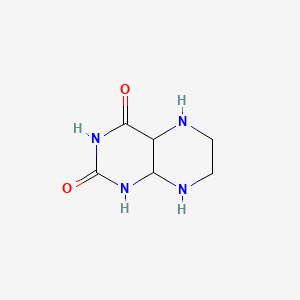
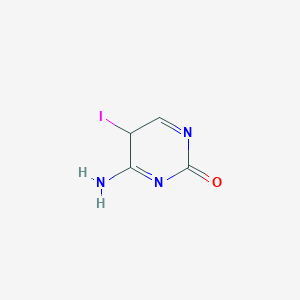
![[(1S,3'R,4S,5R)-2-penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6'-oxane]-3'-yl] 3-methylbutanoate](/img/structure/B12364449.png)
![(7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B12364453.png)
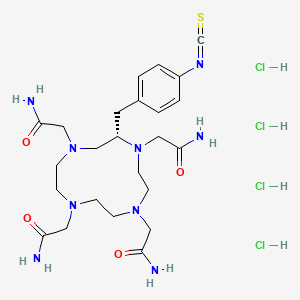
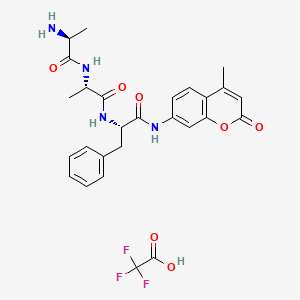
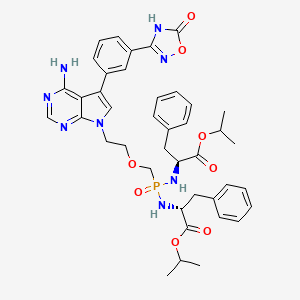

![Quinolino[2,3-b]acridine-7,14-dione](/img/structure/B12364473.png)
![3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride](/img/structure/B12364477.png)
![10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy-](/img/structure/B12364481.png)
